
Iodate d'argent
Vue d'ensemble
Description
Silver iodate (AgIO3) is a light-sensitive, white crystal composed of silver, iodine, and oxygen . Unlike most metal iodates, it is practically insoluble in water .
Synthesis Analysis
Silver iodate can be obtained by reacting silver nitrate (AgNO3) with sodium iodate or potassium iodate . The by-product of the reaction is sodium nitrate . Alternatively, it can be created by the action of iodine in a solution of silver oxide .
Molecular Structure Analysis
The molecular formula of silver iodate is AgIO3 . It has an average mass of 282.771 Da and a mono-isotopic mass of 281.794312 Da . The structure of iodate is pyramidal .
Chemical Reactions Analysis
Silver iodate can react explosively with alkali metals . An intimate mixture of silver iodate with finely divided aluminum, arsenic, copper, carbon, phosphorus, sulfur, hydrides of alkali and alkaline earth metals; sulfides of antimony, arsenic, copper, or zinc; metal cyanides, thiocyanates; or impure magnesium dioxide may react explosively, especially in the presence of moisture .
Physical And Chemical Properties Analysis
Silver iodate is a colorless solid . It does not dissolve in water and is an oxidizing agent . It has a density of 5.525 g/cm3 . It has a melting point of approximately 200°C and a boiling point of approximately 1150°C . Its solubility in water is 0.003 g/100 mL at 10°C and 0.019 g/100 mL at 50°C . It is soluble in ammonia .
Applications De Recherche Scientifique
Production d'Iodate d'Argent
L'iodure d'argent peut être obtenu en faisant réagir du nitrate d'argent (AgNO3) avec de l'iodate de sodium ou de l'iodate de potassium . Le sous-produit de la réaction est le nitrate de sodium . Alternativement, il peut être créé par l'action de l'iode dans une solution d'oxyde d'argent .
Détection des Chlorures dans le Sang
L'iodure d'argent est utilisé pour détecter des traces de chlorures dans le sang . Cette application est particulièrement utile en recherche médicale et biologique où une détection précise des ions chlorures est nécessaire.
Photocatalyseur dans la Réduction du CO2
L'iodure d'argent a été étudié comme photocatalyseur pour la réduction du dioxyde de carbone (CO2) . Le processus implique l'absorption de la lumière par le photocatalyseur, qui utilise ensuite l'énergie pour accélérer les réactions chimiques qui décomposent le CO2 .
Décomposition du CO2 avec la Lumière Visible
Une nouvelle technologie promet une solution verte et durable pour réduire nos émissions continues de dioxyde de carbone (CO2) en décomposant le CO2 dans l'air grâce à des photocatalyseurs . L'iodure d'argent a été considéré pour sa capacité à aider à la réaction de réduction du CO2 .
Recherche sur l'Efficacité et la Stabilité
De nombreuses études se sont concentrées sur l'efficacité et la stabilité de l'iodure d'argent . Ces études contribuent à notre compréhension des propriétés de l'iodure d'argent et de ses applications potentielles dans divers domaines.
Synthèse de Composites d'Argent
Des efforts ont été déployés pour combiner l'iodure d'argent (AgIO3) avec l'iodure d'argent (AgI), qui est plus efficace pour absorber et utiliser la lumière visible . Cependant, les composites d'argent ne sont possibles que par des procédés de synthèse complexes, ce qui pose un problème de scalabilité, rendant la fabrication à grande échelle difficile .
Safety and Hazards
Silver iodate is considered hazardous . It is an oxidizing solid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It reacts explosively with alkali metals . Contact with eyes causes irritation. If continued for a long period, ingestion or inhalation of silver compounds can cause permanent discoloration of the skin (argyria) .
Orientations Futures
Recent research has focused on the use of silver iodate as a photocatalyst for the reduction of CO2 . This is a promising strategy for lowering CO2 emissions and its atmospheric levels. The solar-powered reduction of CO2, where no other artificial source of energy is used, becomes possible, opening doors to a sustainable future .
Mécanisme D'action
Target of Action
Silver iodate is a light-sensitive, white crystal composed of silver, iodine, and oxygen . It is practically insoluble in water It has been used to detect traces of chlorides in blood .
Mode of Action
It can be obtained by reacting silver nitrate with sodium iodate or potassium iodate . The by-product of the reaction is sodium nitrate . Alternatively, it can be created by the action of iodine in a solution of silver oxide .
Biochemical Pathways
Iodine, a component of silver iodate, plays a vital role in human, plant, and animal life . It is involved in the synthesis of thyroid hormones, which control basal metabolic rate, protein synthesis, long bone growth, and neuronal maturation .
Pharmacokinetics
It is known that silver iodate is practically insoluble in water , which could impact its bioavailability.
Result of Action
Silver ions and silver nanoparticles, which may be related to silver iodate, have been shown to generate reactive oxygen species (ros), damage cell membranes, and bind to dna, inhibiting translation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver iodate. For example, the toxicity behavior of silver nanoparticles, which may be related to silver iodate, can be influenced by factors such as coating, concentration, size, and morphology, as well as environmental conditions such as ligands, pH, and dissolved organic matter .
Analyse Biochimique
Biochemical Properties
Silver iodate plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various biomolecules, including enzymes and proteins. One notable interaction is with catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen. Silver iodate can inhibit catalase activity, leading to an accumulation of hydrogen peroxide, which can cause oxidative stress in cells . Additionally, silver iodate can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein structure and function .
Cellular Effects
Silver iodate has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . In retinal pigment epithelial cells, silver iodate has been shown to activate signaling pathways such as ERK, p38, JNK, and Akt, leading to increased autophagy and mitochondrial fission . These effects can disrupt cellular homeostasis and lead to cell death .
Molecular Mechanism
At the molecular level, silver iodate exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function . Silver iodate can also inhibit enzymes such as catalase, leading to an accumulation of hydrogen peroxide and increased oxidative stress . Additionally, silver iodate can activate signaling pathways such as ERK, p38, JNK, and Akt, which play roles in cell survival, apoptosis, and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver iodate can change over time. Silver iodate is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to silver iodate can lead to sustained oxidative stress and cellular damage . In in vitro studies, silver iodate has been shown to induce cell death over time, with effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of silver iodate vary with different dosages in animal models. In studies involving retinal degeneration, different doses of sodium iodate (a related compound) have been used to replicate stages of retinal degenerative diseases . Low doses of silver iodate may not cause significant effects, while higher doses can lead to severe oxidative stress and cell death . Toxic effects, such as retinal degeneration, have been observed at high doses .
Metabolic Pathways
Silver iodate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting enzymes such as catalase, leading to an accumulation of hydrogen peroxide and increased oxidative stress . Silver iodate can also interact with thiol groups in proteins, altering their structure and function and affecting metabolic processes .
Transport and Distribution
Within cells and tissues, silver iodate is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it can induce oxidative stress and disrupt cellular function . The distribution of silver iodate within cells can affect its localization and accumulation, influencing its overall impact on cellular processes .
Subcellular Localization
Silver iodate’s subcellular localization can significantly affect its activity and function. It can localize to mitochondria, where it induces oxidative stress and disrupts mitochondrial dynamics . Silver iodate can also interact with other cellular compartments, such as the endoplasmic reticulum, where it can affect protein folding and function . The specific localization of silver iodate within cells can influence its overall impact on cellular processes and health .
Propriétés
IUPAC Name |
silver;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVXTGDPTJIEIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgIO3 | |
| Record name | SILVER IODATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | silver iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894883 | |
| Record name | Silver iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.771 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver iodate is an odorless white solid. Sinks in water. Interaction with Tellurium is violent., White solid; Nearly insoluble in water (soluble in 1,875 parts water at 25 deg C); [Merck Index] White odorless powder; Isoluble in water (0.5 g/L at 25 deg C); [Alfa Aesar MSDS] | |
| Record name | SILVER IODATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
5.53 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER IODATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
7783-97-3 | |
| Record name | SILVER IODATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7OX4VT1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




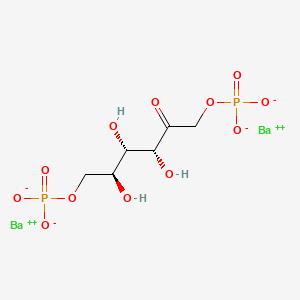
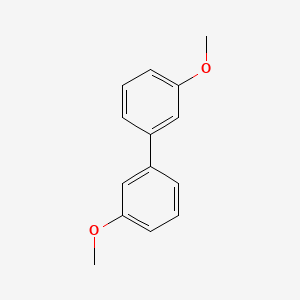
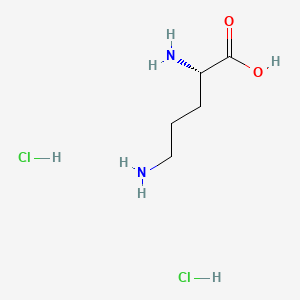
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)
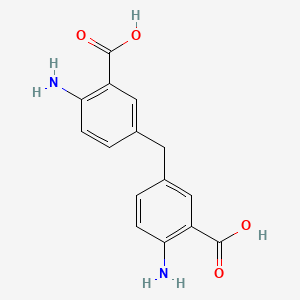

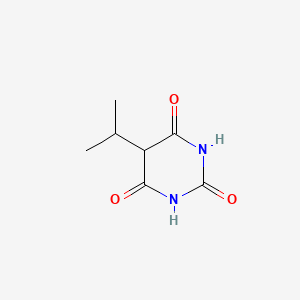
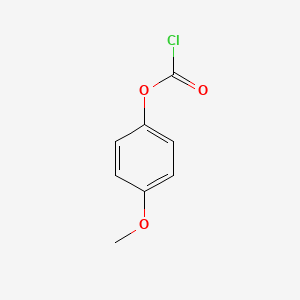
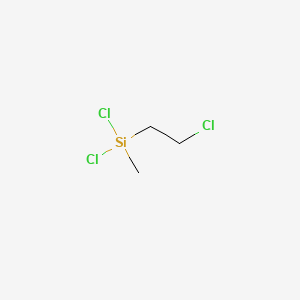

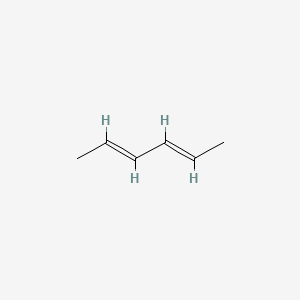

![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)